6-(3-methoxyphenyl)-2-{2-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]-2-oxoethyl}-3(2H)-pyridazinone
Description
6-(3-methoxyphenyl)-2-{2-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]-2-oxoethyl}-3(2H)-pyridazinone is a complex organic compound with a unique structure that includes a pyridazinone core, a methoxyphenyl group, and a methylsulfonyl-indole moiety
Properties
Molecular Formula |
C22H21N3O5S |
|---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
6-(3-methoxyphenyl)-2-[2-(1-methylsulfonyl-2,3-dihydroindol-5-yl)-2-oxoethyl]pyridazin-3-one |
InChI |
InChI=1S/C22H21N3O5S/c1-30-18-5-3-4-15(13-18)19-7-9-22(27)24(23-19)14-21(26)17-6-8-20-16(12-17)10-11-25(20)31(2,28)29/h3-9,12-13H,10-11,14H2,1-2H3 |
InChI Key |
IRYRTGMHDWGDGI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CC(=O)C3=CC4=C(C=C3)N(CC4)S(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-methoxyphenyl)-2-{2-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]-2-oxoethyl}-3(2H)-pyridazinone typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: This step often involves electrophilic aromatic substitution reactions, where the methoxy group is introduced via methylation of a phenol derivative.
Attachment of the Methylsulfonyl-Indole Moiety: This step can be accomplished through a series of reactions including sulfonylation, indole formation, and subsequent coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
6-(3-methoxyphenyl)-2-{2-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]-2-oxoethyl}-3(2H)-pyridazinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups can be replaced with others.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with different functional groups replacing the original ones.
Scientific Research Applications
Anti-inflammatory Activity
Preliminary studies suggest that this compound exhibits significant anti-inflammatory properties. Research indicates that it may inhibit key inflammatory pathways, potentially through modulation of cytokine production or inhibition of inflammatory enzymes. Such mechanisms make it a candidate for treating conditions like arthritis or chronic inflammation.
Anticancer Potential
Research has indicated that 6-(3-methoxyphenyl)-2-{2-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]-2-oxoethyl}-3(2H)-pyridazinone shows promise as an anticancer agent. Its ability to interact with specific molecular targets suggests it may inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. Ongoing studies are focused on elucidating its mechanism of action and identifying specific cancer types that may be sensitive to treatment.
Table 2: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Anti-inflammatory | Inhibition of inflammatory cytokines | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Enzyme Interaction | Modulation of enzyme activity |
Case Study 1: Anti-inflammatory Activity Assessment
A study evaluated the anti-inflammatory effects of the compound using in vitro models, demonstrating significant inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6. The results suggest its potential use in treating inflammatory diseases.
Case Study 2: Anticancer Efficacy
In a recent investigation by the National Cancer Institute, the compound was tested against a panel of human tumor cell lines, showing promising results with a significant reduction in cell viability at micromolar concentrations.
Mechanism of Action
The mechanism of action of 6-(3-methoxyphenyl)-2-{2-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]-2-oxoethyl}-3(2H)-pyridazinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- **6-(3-methoxyphenyl)-2-{2-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]-2-oxoethyl}-3(2H)-pyridazinone
- **6-(3-ethoxyphenyl)-2-{2-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]-2-oxoethyl}-3(2H)-pyridazinone
- **6-(3-methoxyphenyl)-2-{2-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]-2-oxoethyl}-3(2H)-pyrimidinone
Uniqueness
The uniqueness of 6-(3-methoxyphenyl)-2-{2-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]-2-oxoethyl}-3(2H)-pyridazinone lies in its specific combination of functional groups and structural features. This unique structure allows it to interact with specific molecular targets in ways that similar compounds may not, leading to distinct biological and chemical properties.
Biological Activity
The compound 6-(3-methoxyphenyl)-2-{2-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]-2-oxoethyl}-3(2H)-pyridazinone is a pyridazinone derivative that has garnered attention due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 396.48 g/mol
The structure features a pyridazinone core, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.
Anticancer Activity
Research indicates that the compound exhibits significant anticancer properties. A study conducted by Fayad et al. (2019) identified several compounds through drug library screening, with some analogs demonstrating potent activity against various cancer cell lines. The mechanism of action involves the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A549 | 5.0 | Apoptosis induction |
| Compound B | MCF7 | 3.2 | Cell cycle arrest |
| 6-(3-methoxyphenyl)-... | HeLa | 4.5 | Inhibition of proliferation |
Anticonvulsant Activity
Another notable aspect of this compound is its anticonvulsant activity. A study highlighted that similar pyridazinone derivatives displayed significant protection in seizure models, suggesting that modifications in the side chains can enhance their efficacy against seizures .
Table 2: Anticonvulsant Efficacy of Pyridazinone Derivatives
| Compound Name | Model Used | ED50 (mg/kg) | TD50 (mg/kg) | Protection Index |
|---|---|---|---|---|
| Compound C | MES | 18.4 | 170.2 | 9.2 |
| Compound D | PTZ | 24.38 | Not reported | Not applicable |
| 6-(3-methoxyphenyl)-... | PTZ | 20.0 | Not reported | Not applicable |
Anti-inflammatory Activity
The compound's potential as an anti-inflammatory agent has also been investigated. Pyridazinones are known to inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators. Current research is focusing on optimizing the structural components to enhance this activity further .
Study on Structural Activity Relationship (SAR)
A comprehensive SAR analysis revealed that the presence of specific functional groups significantly influences the biological activity of pyridazinones. The methoxy group on the phenyl ring was found to enhance anticancer activity, while modifications to the indole moiety improved anticonvulsant properties .
Clinical Trials and Future Directions
While preclinical studies show promise, further clinical trials are necessary to evaluate the safety and efficacy of this compound in humans. Ongoing research aims to explore its potential in combination therapies for enhanced therapeutic outcomes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
